molecular formula C16H19N3O5S2 B2448518 Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate CAS No. 561282-52-8

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate

Cat. No.: B2448518
CAS No.: 561282-52-8
M. Wt: 397.46
InChI Key: NDQLPHXPIOVSIV-UHFFFAOYSA-N
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Description

Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is a complex organic compound that features a unique combination of functional groups, including a piperidylsulfonyl moiety, a phenyl ring, and an oxadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the piperidylsulfonyl group: This step involves the sulfonylation of a phenyl ring, which can be carried out using reagents like sulfonyl chlorides in the presence of a base.

    Thioester formation: The final step involves the reaction of the oxadiazole-thiol intermediate with methyl bromoacetate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the thioester group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Basic hydrolysis using sodium hydroxide (NaOH) or acidic hydrolysis using hydrochloric acid (HCl).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids or alcohols, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug design. Its structural features enable it to interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

Medicine

In medicine, derivatives of this compound are being explored for their potential as anti-inflammatory and anticancer agents. The presence of the oxadiazole ring is particularly significant, as it is known to enhance the biological activity of many pharmaceutical compounds.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{5-[3-(morpholinosulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate
  • Methyl 2-{5-[3-(pyrrolidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate

Uniqueness

Compared to similar compounds, Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate is unique due to the presence of the piperidylsulfonyl group, which can significantly influence its pharmacokinetic properties and biological activity. This structural feature can enhance the compound’s ability to cross biological membranes and interact with specific molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

methyl 2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S2/c1-23-14(20)11-25-16-18-17-15(24-16)12-6-5-7-13(10-12)26(21,22)19-8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLPHXPIOVSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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